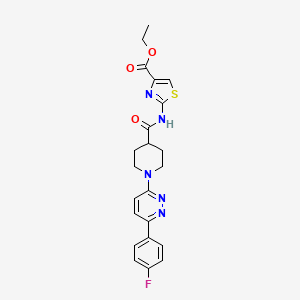
2-(1-(6-(4-フルオロフェニル)ピリダジン-3-イル)ピペリジン-4-カルボキサミド)チアゾール-4-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H22FN5O3S and its molecular weight is 455.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピリダジン誘導体は、抗菌特性を含む、幅広い薬理学的活性を示してきました . したがって、この化合物は、新規抗菌薬の開発に使用できる可能性があります。
抗うつ特性
ピリダジン系システムは、抗うつ活性とも関連付けられています . これは、この化合物がうつ病の治療に潜在的な用途を持ちうることを示唆しています。
降圧特性
この化合物の別の潜在的な用途は、高血圧の治療です。 ピリダジン誘導体は、降圧特性を示すことが判明しています .
抗がん特性
ピリダジンとチアゾール誘導体の両方が、抗がん特性と関連付けられています . これは、この化合物が、新規抗がん薬の開発に使用できる可能性があることを示唆しています。
抗血小板特性
ピリダジン誘導体は、抗血小板特性を示すことも判明しています . これは、この化合物が、血栓の予防に役立つ可能性があることを示唆しています。
抗潰瘍特性
この化合物の別の潜在的な用途は、潰瘍の治療です。 ピリダジン誘導体は、抗潰瘍特性を示すことが判明しています .
神経保護特性
チアゾール誘導体は、神経保護特性を示すことが判明しています . これは、この化合物が、神経疾患の治療に潜在的な用途を持ちうることを示唆しています。
抗ウイルス特性
チアゾール誘導体は、抗ウイルス活性とも関連付けられています . これは、この化合物が、新規抗ウイルス薬の開発に使用できる可能性があることを示唆しています。
作用機序
Target of Action
It is known that pyridazine and pyridazinone derivatives, which are present in this compound, have been utilized in medicinal chemistry against a range of biological targets . Similarly, thiazoles, another component of this compound, are found in many biologically active compounds .
Mode of Action
It has been indicated that similar compounds can form adducts with dna through intercalation and are stabilized by hydrophobic and hydrogen bonds interactions .
Biochemical Pathways
Substantial numbers of pyridazines and pyridazinones, which are present in this compound, have been demonstrated to possess a wide range of biological properties . Similarly, thiazoles are found in many potent biologically active compounds .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
It has been indicated that similar compounds can form adducts with dna through intercalation .
Action Environment
The presence of certain groups in similar compounds might enhance the cellular accumulation into the protozoa, as reported in the case of bacteria .
生化学分析
Biochemical Properties
The thiazole ring in Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Molecular Mechanism
It is known that the compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile
特性
IUPAC Name |
ethyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c1-2-31-21(30)18-13-32-22(24-18)25-20(29)15-9-11-28(12-10-15)19-8-7-17(26-27-19)14-3-5-16(23)6-4-14/h3-8,13,15H,2,9-12H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYVBQUQOVZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














